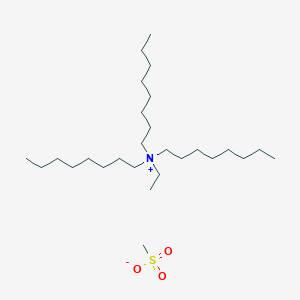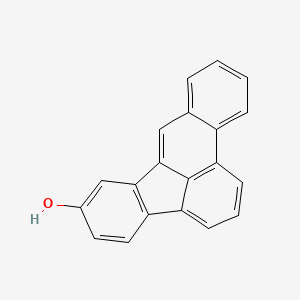
N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a complex organic compound that combines the structural features of benzoyl, xanthene, and adenosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 2-phenoxybenzophenone undergoes cyclization in the presence of acid and an excess of aluminum chloride (AlCl3) to form 9-phenyl-9H-xanthen-9-ol . This intermediate can then be further reacted with benzoyl chloride and adenosine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The adenosine part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and xanthene moieties can interact with hydrophobic pockets in proteins, while the adenosine part can mimic natural nucleosides and interfere with nucleic acid metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-xanthen-9-ol: Shares the xanthene core structure.
N-Benzoyl-2’-deoxyadenosine: Similar nucleoside structure with a benzoyl group.
Xanthone derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the combination of its three distinct structural components, which confer a unique set of chemical and biological properties.
Propiedades
Número CAS |
84315-17-3 |
|---|---|
Fórmula molecular |
C36H29N5O6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(9-phenylxanthen-9-yl)oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O6/c42-19-28-30(43)31(35(46-28)41-21-39-29-32(37-20-38-33(29)41)40-34(44)22-11-3-1-4-12-22)47-36(23-13-5-2-6-14-23)24-15-7-9-17-26(24)45-27-18-10-8-16-25(27)36/h1-18,20-21,28,30-31,35,42-43H,19H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
Clave InChI |
ODJQOAMKFNURON-JYYIKNSZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)



